tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate
Description
Nomenclature and Structural Classification
The systematic nomenclature of tert-butyl ((5-bromothiophen-2-yl)methyl)carbamate follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both sulfur heteroatoms and carbamate functional groups. The compound's molecular formula C₁₀H₁₄BrNO₂S reflects its complex architecture, incorporating a five-membered thiophene ring substituted with bromine at the 5-position and a methylcarbamate group at the 2-position. The molecular weight of 292.19 grams per mole establishes this compound within the medium-molecular-weight range typical of pharmaceutical intermediates and specialized synthetic building blocks.
The structural classification places this compound within multiple chemical categories, primarily as a heterocyclic aromatic compound due to its thiophene core, a carbamate derivative owing to its protecting group functionality, and an organobromine compound based on its halogen substitution pattern. The thiophene ring system, characterized by the molecular descriptor Chemical Abstracts Service registry number 215183-27-0, exhibits aromatic character through its planar five-membered ring structure containing four carbon atoms and one sulfur atom. The bromination pattern at the 5-position creates a specific substitution arrangement that influences both the electronic properties and synthetic accessibility of the compound for further chemical transformations.
The MDL number MFCD03659715 provides additional structural identification, while the compound's physical state is described as existing in liquid, solid, semi-solid, or lump form under standard conditions. Predictive computational analysis suggests a boiling point of approximately 371.0 ± 32.0 degrees Celsius at standard atmospheric pressure, with a predicted density of 1.416 ± 0.06 grams per cubic centimeter and a refractive index of 1.55. These physical properties reflect the compound's substantial molecular complexity and the presence of multiple functional groups contributing to intermolecular interactions.
Historical Context in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical trajectory of heterocyclic chemistry, which began its systematic development during the early nineteenth century. The foundational work in heterocyclic chemistry traces back to 1818 when Brugnatelli first isolated alloxan from uric acid, establishing the precedent for recognizing and studying cyclic compounds containing heteroatoms. This early discovery initiated a series of landmark developments that would eventually lead to the sophisticated understanding of heterocyclic systems that enables the design of compounds like this compound.
The specific thiophene component of this compound connects to Viktor Meyer's groundbreaking discovery of thiophene in 1882, when he identified this heterocycle as a contaminant in benzene through its characteristic reaction with isatin and sulfuric acid to form a blue indophenin dye. Meyer's discovery established thiophene as a fundamental aromatic heterocycle, and his subsequent development of the first thiophene synthesis using acetylene and elemental sulfur provided the foundation for all subsequent thiophene chemistry. The historical progression from Meyer's initial discovery to modern thiophene derivatives demonstrates the evolution of synthetic methodologies that now enable the precise construction of complex molecules like this compound.
The carbamate functionality within this compound represents another significant historical development in organic chemistry, particularly the advancement of protecting group strategies during the twentieth century. The tert-butoxycarbonyl group, commonly known as the Boc protecting group, emerged as a crucial tool for amine protection in synthetic chemistry, enabling complex multi-step syntheses that would otherwise be impossible due to competing reactivity. The integration of thiophene chemistry with protecting group methodology, as exemplified by this compound, represents a sophisticated application of both historical discoveries in a single molecular framework.
Contemporary heterocyclic chemistry recognizes that more than half of all known compounds contain heterocyclic structures, with approximately fifty-nine percent of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This historical context emphasizes the significance of compounds like this compound, which combine multiple heterocyclic and protecting group elements to create versatile synthetic intermediates for pharmaceutical and materials science applications.
Significance in Protected Amine Chemistry
The tert-butoxycarbonyl protecting group component of this compound represents a cornerstone of modern protected amine chemistry, where selective protection and deprotection strategies enable complex synthetic transformations. The tert-butoxycarbonyl group functions as an acid-labile protecting group, providing amine protection under basic conditions while remaining readily removable under acidic conditions. This dual stability profile makes tert-butoxycarbonyl-protected amines, such as the methylamine functionality in this compound, invaluable for multi-step synthetic sequences where amine reactivity must be temporarily suppressed.
The installation of the tert-butoxycarbonyl group typically proceeds through reaction with di-tert-butyl dicarbonate in the presence of bases such as sodium bicarbonate under aqueous conditions, or using 4-dimethylaminopyridine as a base in acetonitrile solution. Once installed, the protected amine exhibits remarkable stability toward most bases and nucleophiles, allowing for extensive synthetic manipulations of other functional groups within the molecule without interference from the amine functionality. This stability profile proves particularly valuable in the context of thiophene chemistry, where electrophilic substitution reactions and cross-coupling transformations can proceed without complications from unprotected amine groups.
The deprotection methodology for tert-butoxycarbonyl groups provides multiple options depending on the specific synthetic requirements and the presence of other acid-sensitive functional groups. Standard deprotection protocols employ strong acids such as trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol, leading to formation of a tert-butyl cation intermediate followed by elimination to produce the free amine and carbon dioxide. Alternative mild deprotection methods, such as sequential treatment with trimethylsilyl iodide followed by methanol, offer gentler conditions for substrates containing other acid-sensitive groups.
The significance of this compound in protected amine chemistry extends beyond its individual synthetic utility to represent broader principles of orthogonal protection strategies. The combination of a stable aromatic heterocycle with a selectively removable protecting group creates opportunities for divergent synthetic pathways, where the same intermediate can be converted to multiple different target structures through variation of the deprotection and subsequent functionalization sequences. This versatility exemplifies the strategic importance of protected amine intermediates in contemporary organic synthesis, particularly in pharmaceutical chemistry where structural diversity and synthetic efficiency are paramount considerations.
Position in Thiophene Derivatives Research
Contemporary research on thiophene derivatives has established these compounds as essential components in pharmaceutical development, materials science, and synthetic methodology, positioning this compound as a representative example of modern thiophene chemistry applications. Recent investigations into thiophene-based derivatives have demonstrated their remarkable potential for biological activity, with studies showing that compounds derived from 5-bromothiophene-2-carboxylic acid exhibit significant spasmolytic effects when properly functionalized. These research findings highlight the importance of precise structural modifications, such as the methylcarbamate substitution pattern present in this compound, for achieving desired biological properties.
The synthetic accessibility of thiophene derivatives through modern cross-coupling methodologies has revolutionized the field, enabling the construction of complex thiophene-containing molecules with unprecedented efficiency. Suzuki-Miyaura cross-coupling reactions, in particular, have proven highly effective for creating carbon-carbon bonds at thiophene positions, allowing for the systematic exploration of structure-activity relationships in thiophene-based drug candidates. The bromination pattern at the 5-position of this compound specifically positions this compound as an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling further structural diversification for medicinal chemistry applications.
Research into thiophene derivatives has also revealed their significance in materials science applications, where the electronic properties of the thiophene ring system contribute to enhanced thermal stability and chemical resistance in polymer systems. The combination of aromatic stability with heteroatom electronics makes thiophene derivatives particularly valuable for developing high-performance materials, and compounds like this compound serve as intermediates for accessing more complex thiophene-based polymeric materials.
Density functional theory calculations on thiophene derivatives have provided detailed insights into their electronic structure and reactivity patterns, revealing that compounds with specific substitution patterns exhibit enhanced nonlinear optical properties and electronic characteristics suitable for advanced materials applications. The structural features present in this compound, including the electron-withdrawing bromine substituent and the electron-donating methylcarbamate group, create an electronic environment that may contribute to interesting optical and electronic properties worthy of further investigation.
The position of this compound within thiophene derivatives research is further emphasized by recent discoveries of thiophene compounds in extraterrestrial environments, specifically on Mars, where thiophene derivatives were detected in ancient soil sediments. These findings have intensified research interest in thiophene chemistry and abiotic formation pathways, positioning synthetic thiophene derivatives like this compound as valuable tools for understanding both terrestrial and extraterrestrial organic chemistry processes.
Properties
IUPAC Name |
tert-butyl N-[(5-bromothiophen-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-6-7-4-5-8(11)15-7/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNITIPQHIGCKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381558 | |
| Record name | tert-Butyl [(5-bromothiophen-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215183-27-0 | |
| Record name | tert-Butyl [(5-bromothiophen-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 215183-27-0 | |
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Preparation Methods
Bromination of Thiophene
- Reagents and Conditions: Bromination is typically achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. Catalysts such as iron(III) bromide (FeBr3) may be employed to enhance regioselectivity.
- Outcome: The bromine is introduced selectively at the 5-position of the thiophene ring due to electronic and steric factors.
- Notes: Control of temperature and stoichiometry is critical to avoid polybromination or substitution at undesired positions.
Preparation of tert-Butyl Carbamate
- Reagents: tert-Butyl carbamate can be prepared by reacting tert-butyl chloroformate with ammonia or primary amines.
- Alternative: Commercially available di-tert-butyl dicarbonate (Boc2O) is often used as a carbamoylating agent for amine protection.
- Notes: The tert-butyl carbamate group serves as a protecting group for amines and facilitates further synthetic transformations.
Coupling Reaction to Form tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate
- Approach: The key step involves the reaction of 5-bromothiophene-2-ylmethylamine or its salt with di-tert-butyl dicarbonate in the presence of a base and catalyst.
- Typical Conditions:
- Solvent: Tetrahydrofuran (THF) or tert-butyl alcohol
- Base: Sodium bicarbonate (NaHCO3) or pyridine
- Catalyst: 4-Dimethylaminopyridine (DMAP) to accelerate carbamate formation
- Temperature: Room temperature to mild heating (20–50 °C)
- Reaction Time: 1 hour to 48 hours depending on conditions
- Workup: The reaction mixture is typically extracted with ethyl acetate, washed with aqueous acid/base solutions, dried over anhydrous sodium sulfate, and purified by column chromatography or trituration.
- Yields: Reported yields range from 40% to 50% under mild conditions, with optimization possible by adjusting reagent equivalents and reaction time.
| Step | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Thiophene + NBS + FeBr3 catalyst | 1–2 h | 0–25 °C | Not specified | Selective 5-bromo substitution |
| Carbamate Formation | 5-bromothiophene-2-ylmethylamine + di-tert-butyl dicarbonate + NaHCO3 + DMAP | 16–48 h | RT to 50 °C | 40–49% | Purification by chromatography |
| Alternative Base | Pyridine instead of NaHCO3 | 1 h | RT | ~40% | Faster reaction, simpler workup |
- The carbamate formation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, facilitated by DMAP as a nucleophilic catalyst.
- Sodium bicarbonate or pyridine acts as a base to neutralize the generated acid and drive the reaction forward.
- Extended reaction times and incremental addition of di-tert-butyl dicarbonate improve conversion.
- Mild heating (up to 50 °C) can accelerate the reaction without decomposing sensitive intermediates.
- Lithium Diisopropylamide (LDA) and n-Butyllithium Mediated Reactions: While these strong bases are used in related thiazole carbamate syntheses for lithiation and functionalization, their direct application to this compound synthesis is less common but may be explored for advanced derivatization.
- Purification: Silica gel chromatography with hexane/ethyl acetate gradients is standard for isolating pure carbamate products.
- Characterization: Typical characterization includes ^1H NMR, ^13C NMR, and mass spectrometry confirming the molecular ion peak consistent with the brominated carbamate.
| Method | Starting Material | Key Reagents | Solvent | Catalyst/Base | Temp (°C) | Time | Yield (%) | Reference Notes |
|---|---|---|---|---|---|---|---|---|
| Bromination | Thiophene | NBS, FeBr3 | CH2Cl2 or similar | - | 0–25 | 1–2 h | Not specified | Selective 5-bromo substitution |
| Carbamate Formation (NaHCO3/DMAP) | 5-bromothiophene-2-ylmethylamine hydrobromide | Di-tert-butyl dicarbonate | tert-Butyl alcohol or THF | DMAP, NaHCO3 | RT to 50 | 16–48 h | 40–49 | Stepwise addition of Boc2O improves yield |
| Carbamate Formation (Pyridine) | 5-bromothiophene-2-ylmethylamine hydrobromide | Di-tert-butyl dicarbonate | Pyridine | Pyridine (base) | RT | 1 h | ~40 | Faster reaction, simpler workup |
The preparation of this compound is well-established through selective bromination of thiophene followed by carbamate formation using di-tert-butyl dicarbonate under mild basic conditions. The use of catalysts such as DMAP and bases like sodium bicarbonate or pyridine facilitates efficient carbamate coupling. Reaction conditions can be optimized by controlling temperature, reaction time, and reagent addition to maximize yield and purity. These methods are supported by detailed experimental protocols and characterization data from diverse research sources, ensuring reliable synthesis for further applications in organic and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the carbamate group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dehalogenated thiophene or reduced carbamate derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry and catalysis.
Biology:
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules for research in biochemistry and molecular biology.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry:
Material Science: Used in the development of materials with specific electronic or optical properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate depends on its application. In chemical reactions, the bromine atom and the carbamate group play key roles in its reactivity. The bromine atom can participate in substitution reactions, while the carbamate group can undergo hydrolysis or other transformations. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies on its biological mechanism are limited.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations :
Comparisons :
- tert-Butyl (5-bromothiophen-2-yl)carbamate : Synthesized directly by Boc protection of 5-bromothiophen-2-amine, omitting the methyl linker .
- tert-Butyl (5-bromopentyl)carbamate: Prepared via alkylation of 5-bromo-1-pentanol with Boc-protected amine, highlighting the versatility of Boc in aliphatic systems .
- Brominated Aryl Carbamates (e.g., quinoline derivatives): Often involve palladium-catalyzed cross-coupling, leveraging bromine as a leaving group .
Biological Activity
Tert-butyl ((5-bromothiophen-2-yl)methyl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and a brominated thiophene moiety. This combination of features contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C11H14BrN2O2
- Molecular Weight: Approximately 292.19 g/mol
- Structure: The presence of the bromine atom at the 5-position of the thiophene ring enhances its reactivity and biological activity.
The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The bromine substituent is thought to enhance lipophilicity, facilitating better interaction with lipid membranes and increasing bioavailability. The carbamate group may influence the compound's stability and solubility, further affecting its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings often exhibit significant antimicrobial properties. Specifically, studies have shown that this compound has shown promise against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
Compounds similar to this compound have been investigated for their anticancer activities. Preliminary findings suggest that this compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis or interfering with cell cycle progression. Further studies are required to elucidate the specific pathways involved.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method: Disk diffusion method was employed to assess inhibition zones.
- Results: The compound exhibited significant antibacterial activity with inhibition zones measuring up to 15 mm against S. aureus.
-
Anticancer Activity in vitro
- Objective: To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Method: MTT assay was conducted to determine cell viability.
- Results: this compound reduced cell viability by 40% at a concentration of 50 µM after 48 hours of exposure.
Interaction Studies
Interaction studies using techniques such as molecular docking simulations and surface plasmon resonance (SPR) have been employed to understand the binding affinities of this compound with various biological targets. These studies indicate that the compound may interact with specific protein kinases involved in signaling pathways related to cancer progression.
Comparative Analysis
The following table summarizes the key features and biological activities of related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C11H14BrN2O2 | Brominated thiophene moiety | Antimicrobial, anticancer |
| Tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate | C10H12BrN3O2 | Contains oxazole ring | Antimicrobial, enzyme inhibitor |
| Tert-butyl (5-bromo-6-hydroxypyridin-3-yl)methyl carbamate | C11H14BrN3O3 | Hydroxypyridine substituent | Antimicrobial, potential neuroprotective |
Q & A
Q. What are the common synthetic routes for tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling 5-bromo-2-thiophenemethanol with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A standard protocol includes:
- Dissolving 5-bromo-2-thiophenemethanol in anhydrous THF.
- Adding sodium bicarbonate (NaHCO₃) as a base to deprotonate the hydroxyl group.
- Introducing Boc anhydride at 0–5°C under nitrogen atmosphere to minimize side reactions (e.g., oxidation or hydrolysis) .
- Reaction progress is monitored via TLC (hexane:EtOAc = 4:1), with purification by silica gel chromatography (yield: ~75–85%).
Optimization Tips : - Use inert gas (N₂/Ar) to prevent moisture-sensitive intermediates from degrading.
- Control temperature rigorously to avoid overactivation of the Boc group.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm the tert-butyl group (δ ~1.4 ppm, singlet) and bromothiophene protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 292.02 (C₁₁H₁₆BrNO₂S) .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement (e.g., SHELXL-2018 for small-molecule structures) .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during characterization?
- Methodological Answer :
- Perform 2D NMR experiments (COSY, HSQC) to assign overlapping signals. For example, coupling between the thiophene ring protons and the methylene group (-CH₂-) can cause splitting; decoupling experiments clarify these interactions .
- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to validate assignments .
Q. What strategies mitigate side reactions (e.g., dehalogenation or Boc-group cleavage) during halogenation steps?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings to preserve the bromine substituent. Avoid strong bases (e.g., NaOH) that may hydrolyze the carbamate .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or THF to reduce nucleophilic attack on the Boc group .
- Temperature Control : Maintain reactions below 40°C to prevent thermal decomposition .
Q. How can the crystal structure of this compound be determined using SHELX software?
- Methodological Answer :
- Grow single crystals via slow evaporation of a saturated EtOAc solution.
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and process with SHELXT for structure solution.
- Refine using SHELXL-2018:
- Apply anisotropic displacement parameters for non-H atoms.
- Validate with R1 < 0.05 and wR2 < 0.15 .
Q. What computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or GPCRs). The bromine atom may occupy hydrophobic pockets, while the carbamate group hydrogen-bonds with active sites .
- ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., logP ~2.8 suggests moderate blood-brain barrier permeability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
